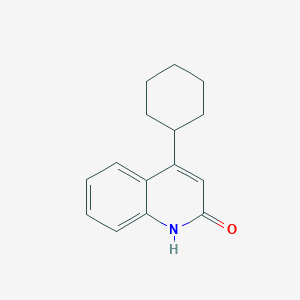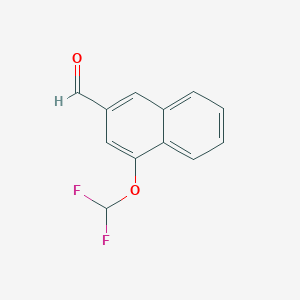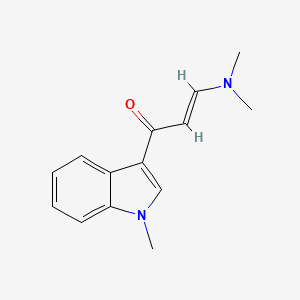
4-Bromo-N-(cyclopropylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-(cyclopropylmethyl)aniline is an organic compound that features a bromine atom substituted at the para position of an aniline ring, with a cyclopropylmethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclopropylmethyl)aniline typically involves the bromination of N-(cyclopropylmethyl)aniline. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the para position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Coupling: Biaryl or alkylated products.
Aplicaciones Científicas De Investigación
4-Bromo-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclopropylmethyl group.
N-(Cyclopropylmethyl)aniline: Similar structure but lacks the bromine atom.
4-Chloro-N-(cyclopropylmethyl)aniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-N-(cyclopropylmethyl)aniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
356539-42-9 |
|---|---|
Fórmula molecular |
C10H12BrN |
Peso molecular |
226.11 g/mol |
Nombre IUPAC |
4-bromo-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
Clave InChI |
BMEKOKWFWQCDKO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)

![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)



